
3,5-ジメチル-4-((4-(6-(ピロリジン-1-イル)ピリダジン-4-イル)ピペラジン-1-イル)スルホニル)イソキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including isoxazole, pyridazin, and piperazine rings. Isoxazole is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), while pyridazine is a six-membered ring with two nitrogen atoms. Piperazine is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed through a condensation reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring is known to participate in reactions with carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make it a base .科学的研究の応用
3,5-ジメチル-4-((4-(6-(ピロリジン-1-イル)ピリダジン-4-イル)ピペラジン-1-イル)スルホニル)イソキサゾールの科学研究における用途についての包括的な分析を紹介します。
抗がん剤
イソキサゾール環を含む化合物、例えば3,5-ジメチル-4-((4-(6-(ピロリジン-1-イル)ピリダジン-4-イル)ピペラジン-1-イル)スルホニル)イソキサゾールは、顕著な抗がん特性を示すことが研究で明らかになっています。 これらの化合物は、特定の細胞経路を阻害することで癌細胞の増殖を抑制するため、新しい抗がん剤の開発のための潜在的な候補となっています .
抗菌活性
この化合物中のピリダジニル基とピペラジニル基の存在は、抗菌剤としての能力を高めています。 研究では、このような化合物は、さまざまな細菌株や真菌株の増殖を効果的に阻害することが示されており、感染症の治療における潜在的な用途を示唆しています .
抗炎症作用
イソキサゾール誘導体は、抗炎症作用で知られています。この化合物はそのユニークな構造的特徴により、炎症に関与する特定の酵素やシグナル伝達経路を標的にすることで、炎症反応を調節することができます。 これは、抗炎症薬の開発のための有望な候補となっています .
神経疾患
この化合物中のピロリジニル基とピペラジニル基は、神経疾患の治療において特に注目されています。 これらの基は、脳内の神経伝達物質受容体や酵素と相互作用することができ、アルツハイマー病、パーキンソン病、てんかんなどの疾患に対する新しい治療法の開発につながる可能性があります .
心血管疾患
研究では、同様の構造を持つ化合物が、心血管の健康に有益な効果をもたらす可能性があることが示されています。これらは血管拡張剤として作用し、血圧を下げ、血流を改善することができます。 この化合物は、高血圧やその他の心血管疾患の治療における可能性を探る価値があります .
作用機序
Target of Action
The primary target of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a protein that regulates many aspects of cellular function, including cell growth and differentiation .
Mode of Action
3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This binding can inhibit the activation of TGF-β, thereby influencing various cellular functions regulated by this protein .
Biochemical Pathways
The interaction of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole with αvβ6 integrin affects the TGF-β signaling pathway . This pathway plays a key role in many cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting the activation of TGF-β, this compound can influence these processes .
Pharmacokinetics
The pharmacokinetic properties of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of the action of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole are primarily related to its inhibition of TGF-β activation . This can influence a variety of cellular functions, potentially leading to effects such as the inhibition of cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other molecules that bind to αvβ6 integrin could potentially affect the compound’s ability to interact with its target .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound, including the presence of functional groups and the spatial orientation of substituents .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
3,5-dimethyl-4-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-13-17(14(2)26-20-13)27(24,25)23-9-7-21(8-10-23)15-11-16(19-18-12-15)22-5-3-4-6-22/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDJUOHIHFDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide](/img/structure/B2537764.png)
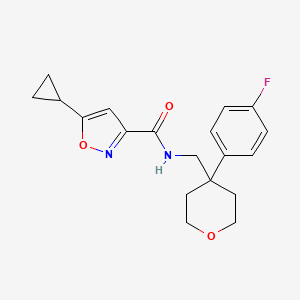
![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2537767.png)

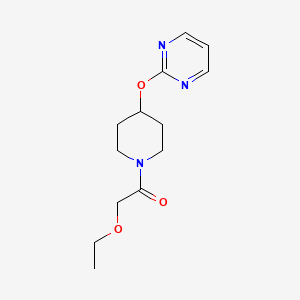
![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)
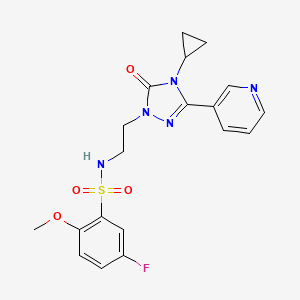
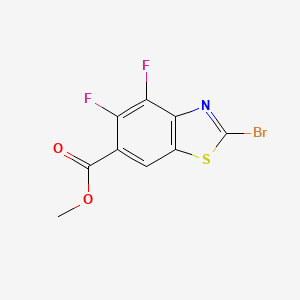
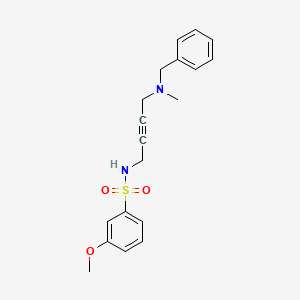
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)
![5-fluoro-4-methyl-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2537779.png)

![1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2537782.png)
![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)
